molecular formula C10H7Cl2N3O B052604 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine CAS No. 90723-86-7

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Cat. No. B052604
CAS RN: 90723-86-7
M. Wt: 256.08 g/mol
InChI Key: JOYIXJKYQUJKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534421B2

Procedure details

A 1-litre reactor is charged under nitrogen with cyanuric chloride (36.9 g, 0.2 mol) and then with 50 ml of THF. The suspension is cooled to 5-10° C. With stirring, at a temperature of less than 10° C., a 0.5M solution of para-methoxyphenylmagnesium in THF (400 ml, 0.2 mol) is run in under inert gas over 45 minutes. The reaction mixture is left to stand overnight. The solvent is evaporated on a rotary evaporator. The residue is poured into acidified water. Following extraction with dichloromethane, the organic phase is washed with water and dried over sodium sulphate. The solvent is evaporated. The crude solid obtained is triturated with isopropanol and then filtered. The solid is dissolved in hot toluene. Addition of the same volume of heptane precipitates the product. The precipitate is cooled, isolated by filtration and dried. This gives 31.7 g (yield: 62%) of 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine in the form of a beige powder (m.p. 133-136° C.), which is used as it is in the following step.
Quantity
36.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([Mg])=[CH:14][CH:13]=1>C1COCC1>[Cl:3][C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[N:1]=1

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
With stirring, at a temperature of less than 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is left
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue is poured
EXTRACTION
Type
EXTRACTION
Details
extraction with dichloromethane
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The crude solid obtained
CUSTOM
Type
CUSTOM
Details
is triturated with isopropanol
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in hot toluene
ADDITION
Type
ADDITION
Details
Addition of the same volume of heptane
CUSTOM
Type
CUSTOM
Details
precipitates the product
TEMPERATURE
Type
TEMPERATURE
Details
The precipitate is cooled
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.